molecular formula C9H16O4 B162715 Diethyl dimethylmalonate CAS No. 1619-62-1

Diethyl dimethylmalonate

Cat. No. B162715
CAS RN: 1619-62-1
M. Wt: 188.22 g/mol
InChI Key: UELKSYXXNGHTSE-UHFFFAOYSA-N
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Patent
US09283186B2

Procedure details

25 g 2,2-Dimethyl-malonic acid diethyl ester, 7.8 g potassium hydroxide and 500 ml ethanol were mixed in a round-bottomed flask and refluxed for 3 hours. Then again 2.2 g potassium hydroxide were added and the mixture was refluxed overnight. The solvent was removed on a rotovap, 250 ml H2O were added and the mixture was washed with ether. The aqueous phase was acidified with HCl to pH 3-4 followed by two extractions with dichloromethane. The organic solvent was dried and evaporated and the resulting product was characterized by 1H-NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH3:12])([CH3:11])[C:6]([O:8]CC)=[O:7])[CH3:2].[OH-].[K+]>C(O)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH3:12])([CH3:11])[C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C)C)=O
Name
Quantity
7.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotovap, 250 ml H2O
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
the mixture was washed with ether
EXTRACTION
Type
EXTRACTION
Details
followed by two extractions with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic solvent was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C(=O)O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.